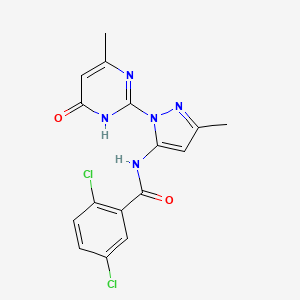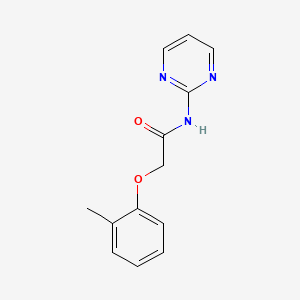![molecular formula C24H18ClNO5 B2786426 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 866843-39-2](/img/structure/B2786426.png)
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
Benzamides, a significant class of amide compounds, can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method has advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Mécanisme D'action
Target of Action
Benzamide derivatives, a class to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness in treating various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others .
Mode of Action
Benzamides generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity . This interaction can result in changes at the molecular and cellular levels, leading to the observed therapeutic effects .
Biochemical Pathways
Benzamides have been known to affect various biochemical pathways depending on their specific targets . For instance, they can inhibit enzymes involved in the synthesis of certain biochemicals, or they can modulate the activity of receptors involved in signal transduction pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Benzamides have been known to exhibit various effects such as antioxidant, antibacterial, and anti-inflammatory activities . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide has several advantages for lab experiments, including its synthetic availability, its ability to inhibit various signaling pathways, and its potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and inflammation. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways and its potential interactions with other compounds. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzofuran to yield the desired benzofuran-3-yl derivative. This compound is then reacted with 4-chlorobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-29-19-12-9-15(13-20(19)30-2)22(27)23-21(17-5-3-4-6-18(17)31-23)26-24(28)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDAKPVXRKHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

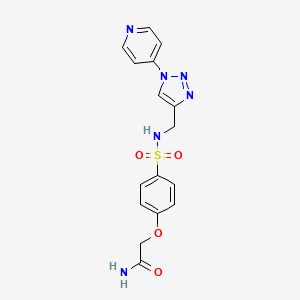
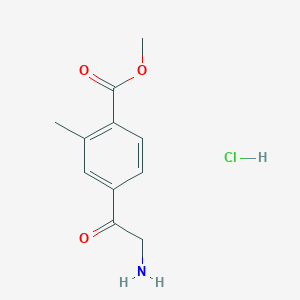
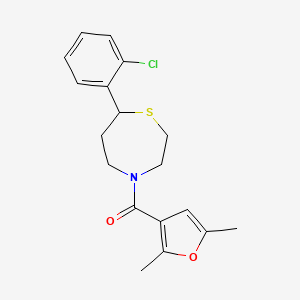
![2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2786348.png)
![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)

![6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B2786352.png)
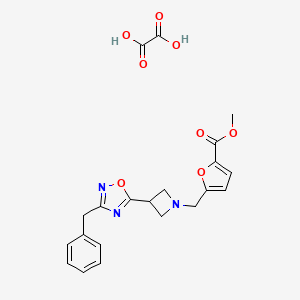
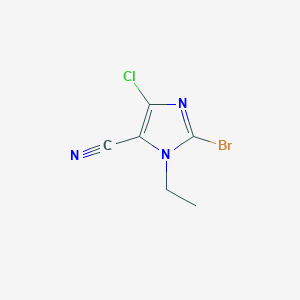
![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)
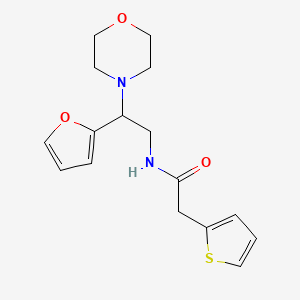
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2786363.png)
